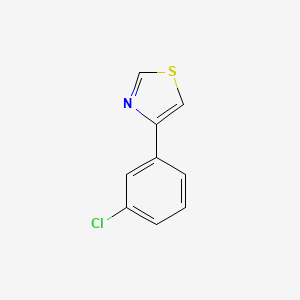

4-(3-Chlorophenyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Chlorophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-chlorophenyl group. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals. The incorporation of a chlorophenyl group enhances the compound’s chemical properties, making it a valuable entity in medicinal chemistry and other scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 3-chlorophenylthiosemicarbazone. This intermediate then undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydrothiazoles.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

a. Anticancer Activity

Research indicates that 1,3-thiazole derivatives, including 4-(3-Chlorophenyl)-1,3-thiazole, exhibit potent anticancer properties. A study highlighted that various thiazole analogues demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating effective inhibition of cell growth. For instance, one derivative showed an IC50 of 5.73 µM against MCF-7 cells, suggesting its potential as an anticancer agent .

b. Anti-inflammatory Effects

The compound has been identified as a selective phosphodiesterase IV inhibitor, which plays a crucial role in the modulation of inflammatory responses. This characteristic makes it a candidate for treating conditions associated with excessive inflammation, such as rheumatoid arthritis and asthma . The inhibition of p38 MAP kinase activity is particularly relevant in managing cytokine-mediated diseases .

c. Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. Studies have shown that compounds within this class can effectively inhibit bacterial growth and may serve as potential leads for developing new antibiotics . The structural diversity of thiazoles allows for optimization in targeting specific pathogens.

Mechanistic Insights

a. Mode of Action

The mechanism by which this compound exerts its effects involves interaction with various biological targets. For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition leads to reduced tumor growth and metastasis .

b. Induction of Apoptosis

In addition to inhibiting cell proliferation, certain thiazole derivatives have been reported to induce apoptosis in cancer cells. This process involves triggering programmed cell death pathways, which is critical for eliminating malignant cells .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(3-Chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenyl-1,3-thiazole: Lacks the chlorine substituent, which may affect its biological activity.

4-(4-Chlorophenyl)-1,3-thiazole: Similar structure but with the chlorine substituent in a different position, potentially altering its properties.

4-(3-Bromophenyl)-1,3-thiazole: Bromine substituent instead of chlorine, which can influence its reactivity and biological effects.

Uniqueness

4-(3-Chlorophenyl)-1,3-thiazole is unique due to the specific positioning of the chlorine atom, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

4-(3-Chlorophenyl)-1,3-thiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the chlorophenyl group enhances its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of thiazole derivatives, including this compound. These compounds have been shown to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study evaluated a series of thiazole derivatives, including this compound, against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 5.73 |

| Reference Compound | Harmine | 2.40 |

| Other Derivatives | Various | Varies |

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization. For instance, molecular docking studies suggest that these compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have also shown promising antimicrobial activities.

- Research Findings : A review highlighted that thiazole-based compounds possess significant antimicrobial properties against various bacterial strains. The presence of halogen groups, such as chlorine in this compound, is believed to enhance this activity .

Comparative Antimicrobial Efficacy

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| Reference Compound | Penicillin | Standard |

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPWVAITWYKXDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.